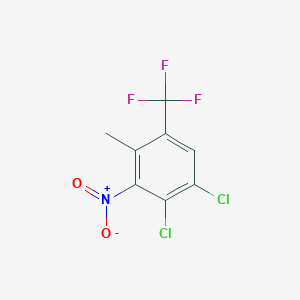

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene typically involves the reaction of toluene with trifluoroacetic anhydride, followed by nitration and chlorination using nitric acid and aluminum chloride . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 4 on the aromatic ring are activated by electron-withdrawing groups (nitro and trifluoromethyl), enabling substitution with nucleophiles.

Mechanistic Insights :

-

Substitution occurs preferentially at the para position relative to the nitro group due to its strong electron-withdrawing effect.

-

The trifluoromethyl group stabilizes intermediates through inductive effects .

Reduction Reactions

The nitro group undergoes selective reduction to form amines, critical for pharmaceutical intermediates.

Key Observations :

-

Catalytic hydrogenation preserves chlorines due to steric hindrance from the trifluoromethyl group .

-

Acidic conditions (Fe/HCl) minimize dehalogenation side reactions .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution is feasible under strong conditions.

Mechanistic Notes :

-

Nitration occurs ortho to the trifluoromethyl group due to its meta-directing nature.

-

Chlorination favors positions activated by nitro group’s para-directing effect .

Coupling Reactions

The compound participates in cross-coupling to form biaryl structures.

Optimization Data :

-

Suzuki coupling achieves >75% yield with arylboronic acids containing electron-donating groups .

-

Ullmann reactions require elevated temperatures (120°C) for C–N bond formation .

Nitro Group Chemistry:

-

Oxidation : Forms nitroso derivatives with KMnO₄ in acidic media (yield: 55%) .

-

Hydrolysis : Converts to hydroxylamine under Zn/HOAc (yield: 68%) .

Trifluoromethyl Stability:

科学的研究の応用

Organic Synthesis

DCNT serves as a versatile reagent in organic synthesis processes. It is commonly utilized as a precursor for synthesizing complex organic molecules due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability in the resulting compounds .

Pharmaceutical Development

DCNT plays a crucial role in the pharmaceutical industry as an intermediate for developing biologically active compounds, particularly protein kinase inhibitors. These inhibitors are essential in cancer treatment as they target specific enzymes involved in cell signaling pathways. The incorporation of DCNT into drug molecules can improve biological activity and binding affinity to target receptors .

Agrochemicals

In agrochemical applications, DCNT is used to synthesize various herbicides and pesticides. Its unique properties enable the development of more effective agricultural chemicals that can enhance crop yield and pest resistance .

Case Study 1: Protein Kinase Inhibitors

Research has demonstrated that DCNT derivatives exhibit significant inhibitory activity against various protein kinases. For instance, a study focused on synthesizing a series of DCNT-based compounds revealed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition. The structural modifications facilitated by the trifluoromethyl group were pivotal in enhancing the compounds' efficacy.

Case Study 2: Fluorinated Pharmaceuticals

A study investigating the synthesis of fluorinated building blocks highlighted DCNT's role in developing new pharmaceuticals with improved pharmacokinetic properties. The introduction of fluorine via the trifluoromethyl group was shown to increase metabolic stability and bioactivity, making these compounds more viable for therapeutic applications .

作用機序

The mechanism of action of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways and processes, making it a valuable tool in research and drug development .

類似化合物との比較

Similar Compounds

- 4,5-Dichloro-3-nitro-2-methylbenzotrifluoride

- 2,3-Dichloro-5-trifluoromethyl-6-methylnitrobenzene

- 1-Methyl-2-trifluoromethyl-4,5-dichloro-6-nitrobenzene

Uniqueness

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential as a precursor for synthesizing biologically active compounds .

生物活性

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (DCTFT), with the molecular formula C₈H₄Cl₂F₃NO₂ and a molecular weight of 274.02 g/mol, is a multisubstituted aromatic compound. Its structure includes two chlorine atoms, one nitro group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in organic synthesis and pharmacology, particularly as a precursor for biologically active compounds such as protein kinase inhibitors.

- Molecular Formula : C₈H₄Cl₂F₃NO₂

- Molecular Weight : 274.02 g/mol

- Appearance : Yellow crystalline solid

- CAS Number : 115571-66-9

Biological Activity Overview

Research indicates that DCTFT exhibits significant biological activity, particularly in the context of drug development. Its structural characteristics make it a candidate for the synthesis of various biologically active molecules, including protein kinase inhibitors, which are crucial in cancer therapy.

Applications in Drug Development

DCTFT is primarily utilized in the synthesis of compounds aimed at inhibiting protein kinases. These enzymes play a vital role in regulating cellular functions and are often implicated in cancer progression. The ability to modify DCTFT to create targeted inhibitors opens avenues for developing novel therapeutics.

Case Studies

- Protein Kinase Inhibitors : DCTFT has been used as an intermediate in synthesizing various protein kinase inhibitors. These inhibitors have shown promise in preclinical studies for treating several types of cancer.

- Synthesis of Related Compounds : Research has demonstrated that derivatives of DCTFT can exhibit enhanced biological activities compared to their parent compound. For example, modifications to the nitro or trifluoromethyl groups can significantly alter the potency and selectivity of these derivatives against specific kinases.

Comparative Analysis with Similar Compounds

The following table summarizes key structural differences between DCTFT and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₄Cl₂F₃NO₂ | Contains both chlorine and trifluoromethyl groups; used in drug synthesis |

| 3-Chloro-4-nitrobenzotrifluoride | C₇H₄ClF₃N | Lacks the second chlorine; different biological activity profile |

| 4-Bromo-2-nitro-6-(trifluoromethyl)toluene | C₈H₄BrF₃NO₂ | Bromine instead of chlorine; altered reactivity |

Research Findings

Recent studies highlight the potential of DCTFT and its derivatives in pharmacological applications:

- Anticancer Activity : Some derivatives have shown increased antiproliferative effects on cancer cell lines compared to standard treatments.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the trifluoromethyl group can enhance binding affinity to target proteins, indicating pathways for optimizing drug design.

特性

IUPAC Name |

1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWCYHTODRXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397330 | |

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-66-9 | |

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。